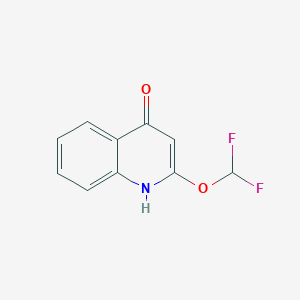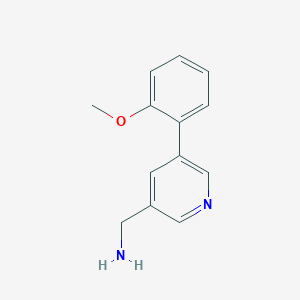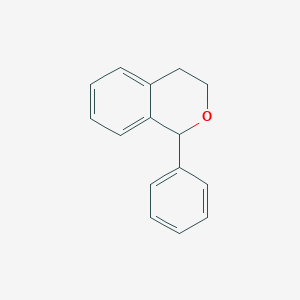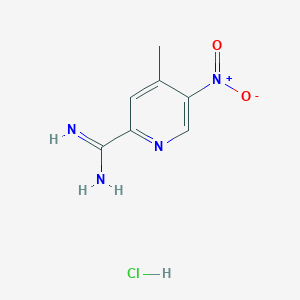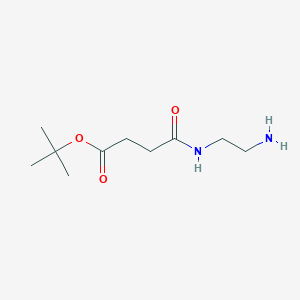
NH2-C2-amido-C2-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C2-amido-C2-Boc involves the reaction of tert-butyl 4-oxobutanoate with 2-aminoethylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
NH2-C2-amido-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Amidation Reactions: The compound can form amide bonds with carboxylic acids or their derivatives.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Amidation Reactions: Reagents include carboxylic acids, anhydrides, or esters. Conditions often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives.
Amidation Reactions: Amide-linked products.
Deprotection Reactions: Free amine derivatives
科学研究应用
NH2-C2-amido-C2-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of PROTACs to study protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the effects of targeted protein degradation on cellular pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
NH2-C2-amido-C2-Boc functions as a linker in PROTACs, facilitating the binding of the target protein to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within cells .
相似化合物的比较
Similar Compounds
NH2-C5-NH-Boc: Another PROTAC linker used in similar applications.
NH2-C3-amido-C3-Boc: A variant with a different chain length, affecting its binding properties and efficiency.
Uniqueness
NH2-C2-amido-C2-Boc is unique due to its specific alkyl/ether composition, which provides optimal flexibility and stability in PROTAC synthesis. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in research and therapeutic development .
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-aminoethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)5-4-8(13)12-7-6-11/h4-7,11H2,1-3H3,(H,12,13) |
InChI 键 |
PINQOWFBHLVQEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)


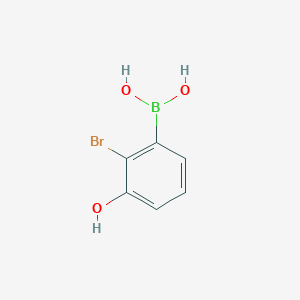
![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)


